molecular formula C15H23N5O2S B7391781 N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B7391781
M. Wt: 337.4 g/mol
InChI Key: YADFFSCTFPPSKD-UHFFFAOYSA-N
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Description

N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

N-[[1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-3-12-9-16-14-13(12)15(18-10-17-14)20-6-4-11(5-7-20)8-19-23(2,21)22/h9-11,19H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADFFSCTFPPSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(CC3)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as hydrochloric acid and organic solvents to facilitate the reactions .

Chemical Reactions Analysis

N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves the inhibition of specific kinases, such as EGFR, Her2, VEGFR2, and CDK2. The compound binds to the active sites of these enzymes, preventing their phosphorylation activity, which leads to the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-((1-(5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific structure and multi-targeted kinase inhibition properties. Similar compounds include:

These comparisons highlight the unique multi-targeted kinase inhibition and apoptosis-inducing properties of this compound, making it a valuable compound in scientific research and potential therapeutic applications.

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